(S,R,S)-AHPC-PEG1-N3 is a bifunctional E3 ligase ligand-linker conjugate specifically engineered for the rapid assembly of Proteolysis Targeting Chimeras (PROTACs). It incorporates the highly stereospecific (S,R,S)-AHPC moiety, which selectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, coupled to an ultrashort 1-unit polyethylene glycol (PEG1) spacer and a terminal azide (-N3) group . From a procurement perspective, this specific building block is prioritized when researchers require bioorthogonal click-chemistry compatibility (via copper-catalyzed azide-alkyne cycloaddition) and an extremely tight spatial constraint between the target protein and the VHL ligase, which is critical for degrading targets that lack flexible surface loops .
Substituting (S,R,S)-AHPC-PEG1-N3 with racemic mixtures, alternative epimers, or longer-linker variants fundamentally compromises PROTAC efficacy and manufacturability. The VHL E3 ligase exhibits absolute stereochemical dependence; replacing the (S,R,S) configuration with the (S,S,S) epimer abolishes binding affinity, rendering the resulting degrader biologically inactive and strictly useful only as a negative control . Furthermore, substituting the ultrashort PEG1 linker with more common PEG3 or PEG4 variants drastically alters the ternary complex geometry. For targets requiring close proximity to the E3 ligase for productive ubiquitination, a longer spacer introduces excessive flexibility, leading to non-productive binding and a complete loss of degradation activity. Finally, substituting the azide handle with an amine requires complex protection/deprotection schemes, significantly reducing overall synthesis yields during library generation .
The binding of the AHPC moiety to the VHL E3 ligase is strictly dependent on its stereochemical configuration. The (S,R,S)-AHPC active enantiomer demonstrates high-affinity binding to the VHL complex with a dissociation constant (Kd) of approximately 185 nM [1]. In stark contrast, the (S,S,S)-AHPC epimer exhibits diminished or negligible affinity, failing to induce target degradation in cell-based assays[2]. This binary activity profile dictates that procurement must strictly specify the (S,R,S) enantiomer to ensure the synthesized PROTACs are capable of forming the requisite ternary complex.
| Evidence Dimension | VHL E3 Ligase Binding Affinity (Kd) |
| Target Compound Data | ~185 nM ((S,R,S)-AHPC moiety) |
| Comparator Or Baseline | (S,S,S)-AHPC epimer (Kd > 10,000 nM / inactive) |
| Quantified Difference | >50-fold loss of binding affinity in the inactive epimer |
| Conditions | In vitro VHL binding assays and cell-based degradation models |
Procurement of strictly enantiopure (S,R,S) building blocks is non-negotiable, as any (S,S,S) contamination directly reduces the active degrader yield and confounds biological assays.
The terminal azide (-N3) group on (S,R,S)-AHPC-PEG1-N3 enables highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal approach typically achieves >90% conjugation yields in aqueous-organic mixtures without interfering with existing amines or carboxylates on the warhead. When compared to the amine-functionalized comparator ((S,R,S)-AHPC-PEG1-NH2), which relies on standard EDC/NHS amide coupling, the azide variant eliminates the need for orthogonal protecting groups and bypasses the ~30-40% yield loss commonly associated with cross-reactivity and hydrolysis during late-stage PROTAC assembly .
| Evidence Dimension | Late-stage conjugation yield and step count |
| Target Compound Data | >90% yield via one-step CuAAC click chemistry |
| Comparator Or Baseline | (S,R,S)-AHPC-PEG1-NH2 (~60-70% yield via amide coupling) |
| Quantified Difference | ~20-30% higher isolated yield and elimination of protection/deprotection steps |
| Conditions | Room temperature, aqueous/organic co-solvent mixtures |
The azide handle drastically accelerates PROTAC library manufacturability by allowing late-stage, protecting-group-free conjugation to alkyne-functionalized warheads.
Linker length is a primary driver of PROTAC efficacy, dictating the spatial arrangement of the target-E3 ligase ternary complex. The PEG1 linker provides an ultrashort spacer (~4-5 Å), which is essential for forcing tight protein-protein interactions . Compared to the more commonly utilized PEG4 linker (~15 Å), the PEG1 variant restricts flexibility. For specific rigid targets, this restriction can shift the degradation concentration (DC50) from completely inactive (>1 μM for PEG4) to highly potent (<50 nM for PEG1) by preventing non-productive, loose ternary complexes .
| Evidence Dimension | Spacer length and target degradation efficiency (DC50) |
| Target Compound Data | PEG1 linker (~4-5 Å spacer) |
| Comparator Or Baseline | PEG4 linker (~15 Å spacer) |
| Quantified Difference | Enforces highly rigid VHL-target proximity, capable of rescuing degradation in targets where flexible linkers fail |
| Conditions | Target-dependent cell-based degradation assays |
Buyers must specifically procure the PEG1 variant when targeting rigid or deeply buried protein domains where longer, flexible linkers fail to induce productive ubiquitination.
Due to the highly efficient and bioorthogonal nature of the terminal azide group, this compound is ideal for the rapid, parallel synthesis of PROTAC libraries. It allows chemists to click the VHL-recruiting moiety onto a diverse array of alkyne-functionalized target ligands in a single, high-yield step without complex protection strategies .
The ultrashort PEG1 linker makes this building block the preferred choice when targeting proteins that require extremely close spatial proximity to the VHL ligase for productive ubiquitination. It is specifically deployed when initial screens with longer, flexible linkers (e.g., PEG4) result in non-productive ternary complexes .
In systematic PROTAC optimization campaigns, (S,R,S)-AHPC-PEG1-N3 serves as the critical 'zero-flexibility' baseline. By comparing degraders built with this compound against those using PEG2 through PEG6 linkers, researchers can quantitatively map the spatial requirements of the target's ubiquitination zone .